molecular formula C19H20N6OS B12139938 N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12139938
M. Wt: 380.5 g/mol
InChI Key: FWFJGXBLOLBGPM-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-thioacetamide derivatives, characterized by a triazole ring substituted with a sulfanyl-acetamide moiety and variable aromatic/heteroaromatic groups. Its structure includes a prop-2-en-1-yl (allyl) group at the 4-position of the triazole ring and a pyrazin-2-yl group at the 5-position, conferring distinct electronic and steric properties.

Properties

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H20N6OS/c1-4-10-25-18(15-11-20-8-9-21-15)23-24-19(25)27-12-16(26)22-17-13(2)6-5-7-14(17)3/h4-9,11H,1,10,12H2,2-3H3,(H,22,26)

InChI Key

FWFJGXBLOLBGPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Driven Trends

  • Position 4 (Triazole): Prop-2-en-1-yl (Allyl): Increases conformational flexibility and lipophilicity, favoring blood-brain barrier penetration . 4-Ethoxyphenyl: Enhances solubility via polar ethoxy group but may reduce target affinity due to steric bulk .
  • Position 5 (Triazole):

    • Pyrazin-2-yl: Nitrogen-rich aromatic system enhances interactions with polar enzyme active sites (e.g., kinases) .
    • Thiophen-2-yl: Sulfur atom participates in hydrophobic interactions and π-stacking, common in COX-2 inhibitors .
    • Furan-2-yl: Oxygen atom supports H-bonding, critical for anti-exudative activity .

Research Findings and Mechanistic Insights

Pharmacophore Modeling and Docking Studies

AutoDock studies () highlight the triazole-thioacetamide core as a pharmacophore anchor. The pyrazine ring in the target compound forms dual hydrogen bonds with kinase ATP-binding pockets, while the allyl group occupies hydrophobic subpockets. Compared to the thiophene analogue (), pyrazine’s higher polarity reduces logP (predicted: 2.8 vs.

Bioactivity Comparison

  • Antiproliferative Activity: The 3-pyridinyl analogue () shows IC₅₀ = 8.7 µM against HeLa cells, whereas the thiophene derivative () is less potent (IC₅₀ = 14.2 µM), underscoring pyridine/pyrazine superiority in targeting proliferation pathways .
  • Anti-Exudative Activity: Furan-containing derivatives () achieve 75% edema inhibition at 10 mg/kg, comparable to diclofenac. Pyrazine’s electron-deficient ring may enhance anti-inflammatory effects but requires in vivo validation .

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